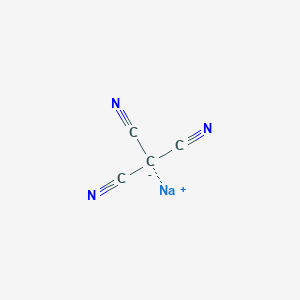
Sodium tricyanomethanide
Descripción general
Descripción
Sodium tricyanomethanide is a useful research compound. Its molecular formula is C4N3Na and its molecular weight is 113.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectra and Structure Analysis
Sodium tricyanomethanide has been studied for its vibrational spectra and structure. For example, Long, Carrington, and Gravenor (1962) investigated the infrared and Raman spectra of its potassium salt, contributing to the understanding of its chemical structure (Long, Carrington, & Gravenor, 1962).
Use in Ionic Liquids
Forsyth et al. (2004) explored tricyanomethanide ionic liquids, characterized by thermal analyses and conductivity measurements. These ionic liquids are of interest due to their potential as solvent systems (Forsyth, Batten, Dai, & Macfarlane, 2004).
Tribological Properties
Minami, Inada, and Okada (2012) evaluated the tribological properties of halogen-free ionic liquids including tricyanomethanide salts. These studies are significant in understanding the lubrication and wear characteristics of these substances (Minami, Inada, & Okada, 2012).
Nanoconfined Water Studies
Singh, Kuroda, and Hochstrasser (2013) investigated the molecular motions of nanoconfined water using tricyanomethanide anions. This research contributes to the understanding of hydration dynamics in confined environments (Singh, Kuroda, & Hochstrasser, 2013).
Application in Catalysis
Triphenylammonium tricyanomethanide has been used as a catalyst in the synthesis of complex organic compounds, demonstrating its utility in organic synthesis (Baghery, Zolfigol, Schirhagl, & Hasani, 2017).
High-Pressure Density Modelling
Navarro et al. (2020) conducted high-pressure density modelling of tricyanomethanide-based ionic liquids, contributing to the development of robust models for process simulation in various applications (Navarro, Palma, García, Rodríguez, Coutinho, & Carvalho, 2020).
Safety and Hazards
Direcciones Futuras
Sodium tricyanomethanide has potential applications in various fields. For instance, it has been used in the synthesis of Cu-based single-atom catalysts, which have shown high catalytic performance . It has also been used in the study of thermodynamic properties of tricyanomethanide-based ionic liquids, which are promising for absorption heat transformers .
Mecanismo De Acción
Target of Action
Sodium tricyanomethanide is a chemical compound that has been used in various chemical reactions. Its primary targets are typically nitrogen heterocycles . It acts as a nitrogen-centered nucleophile, which is quite unusual compared to other reactions of this species .
Mode of Action
This compound interacts with its targets through a process of ring expansion . This involves the treatment of three-membered heterocycles, such as epoxides, thiirane, aziridines, or 2H-azirines, with tricyanomethane . The compound is generated in situ by heating azidomethyli-dene-malonodinitrile in tetrahydrofuran at 458C or by adding sulfuric acid to potassium tricyanomethanide .
Biochemical Pathways
It is known that the compound leads to the formation of 2-(dicyanomethyli-dene)oxazolidine derivatives or the creation of the corresponding thiazolidine, imidazolidine, or imidazoline compounds .
Result of Action
The result of this compound’s action is the formation of new chemical structures through ring expansion . The regio- and stereochemistry of the ring-enlargement processes are discussed, and the proposed reaction mechanisms were confirmed by using 15N-labeled substrates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at temperatures below -40°C . Additionally, the reaction conditions, such as the presence of sulfuric acid or the temperature at which azidomethyli-dene-malonodinitrile is heated, can significantly impact the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Sodium tricyanomethanide plays a significant role in biochemical reactions, particularly in the formation of hydronium tricyanomethanide and other derivatives. It interacts with enzymes, proteins, and other biomolecules through its highly reactive cyano groups. For instance, the reaction of sulfuric acid with this compound in water can result in the formation of hydronium tricyanomethanide or (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the conditions . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s cyano groups can participate in nucleophilic reactions, potentially altering the activity of key enzymes and proteins within the cell. This can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyano groups can act as nucleophiles, forming covalent bonds with electrophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at temperatures below -40°C, but it can degrade at higher temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in enzyme activity and gene expression, potentially leading to cellular dysfunction and toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s cyano groups can participate in nucleophilic reactions, forming covalent bonds with metabolic intermediates and altering their activity. This can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cyano groups can bind to specific transporters, facilitating its movement across cell membranes and its localization within specific cellular compartments. This can affect the compound’s accumulation and activity within the cell .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters. This localization can impact the compound’s activity and function within the cell .
Propiedades
IUPAC Name |
sodium;methanetricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYHZHALCDOXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[C-](C#N)C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N3Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36603-80-2 | |
| Record name | 2-Cyanomalononitrile sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium tricyanomethanide interact with the zinc-ion battery components and what are the downstream effects?
A1: When applied as a coating in zinc-ion batteries, this compound undergoes a transformation. [] This results in the formation of a multi-layered interface composed of a nitrogen and carbon-enriched polymer network, along with sodium ions. This newly formed layer serves multiple purposes:
- Modulating Zinc-Ion Migration: It controls the movement of zinc ions, preventing undesirable side reactions at the electrode interface, a common issue affecting battery lifespan. []
- Enhancing Zinc Deposition: It interacts with zinc perturbations, promoting even and planar zinc deposition, which is crucial for efficient battery cycling. []
- Stabilizing the Electrolyte: Sodium ions released from the coating diffuse into the electrolyte, influencing the zinc ion solvation structure. This contributes to a more stable cathode-electrolyte interface, further improving the battery's stability and performance. []
Q2: What is the impact of this compound on the performance of zinc-ion batteries, particularly at varying temperatures?
A2: The incorporation of this compound significantly enhances the performance of zinc-ion batteries, especially across a wide temperature range. [] Here's how:
- Extended Cycling Lifespan: Batteries utilizing this compound demonstrate remarkably long lifespans. For example, symmetric zinc batteries achieved a lifespan of 3000 hours, indicating improved stability and longevity. []
- Enhanced Rate Performance: The batteries exhibit excellent rate performance even at high current densities (20 mA cm−2), highlighting their capability to handle demanding charge-discharge cycles efficiently. []
- Wide Temperature Tolerance: Crucially, these performance benefits extend across a broad temperature range, from -35 to 60 °C, highlighting their suitability for various real-world applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


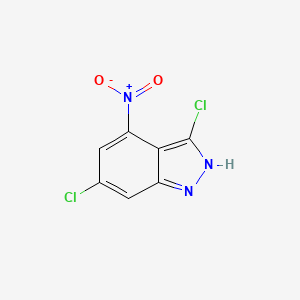
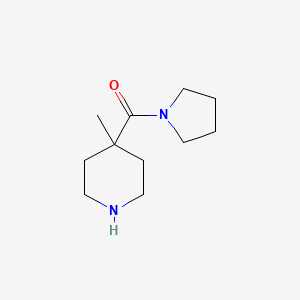
![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)




![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)
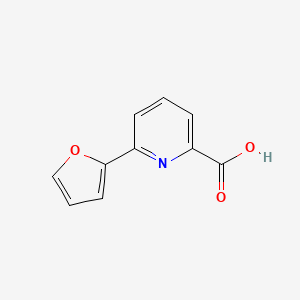
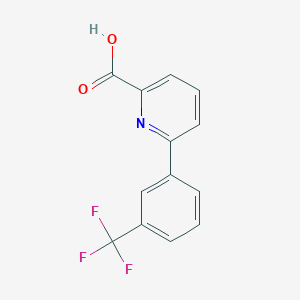
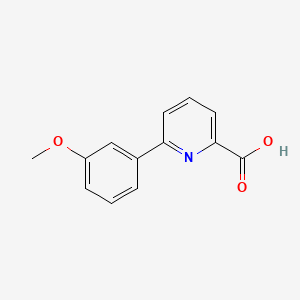


![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
